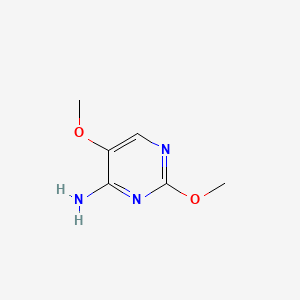

2,5-Dimethoxypyrimidin-4-amine

Cat. No. B1331116

Key on ui cas rn:

6960-17-4

M. Wt: 155.15 g/mol

InChI Key: XOJPOIGPYBYDJF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09115135B2

Procedure details

To a 700 mL jacketed vessel equipped with a mechanical stirrer, a dual pH/temperature probe, a nitrogen inlet, and a reflux condenser was added sequentially 19.4 g (0.125 mol) of 4-amino-2,5-dimethoxypyrimidine followed by 151 g (1.639 mol) of toluene. The reaction was heated to gentle reflux (˜80° C.) and then 19.24 g (0.144 mol) of 98% ethoxy carbonylisothiocyanate was added, and the reaction mixture was heated at gentle reflux (89° C.) for 7 h. The reaction mixture was cooled to 26° C. and allowed to stand overnight. The mixture was heated to 60° C. and then 100 g (5.500 mol) of deionized water was added to the mixture. After heating to reflux (˜69° C.), 9.6 g (0.145 mol) of a 50 wt % aqueous hydroxylamine solution was continuously added over a 1 h period. During the course of the amine addition, the reaction pH rose from 4.00 to 6.67. After completing addition of hydroxylamine, the reaction mixture was heated to 77° C. and then stirred an additional 3 h during which time the reaction pH naturally raised to 7.42. To this reaction mixture was added a solution of 4.5 g (0.036 mol) of sodium sulfite in 20 g (1.110 mol) of deionized water over a one min period. The reaction pH rose from 7.34 to 7.81 during the sodium sulfite addition. The reaction mixture was stirred an additional 1 h at 77° C. and then cooled to ambient temperature and allowed to stand overnight. The reaction mixture was suction filtered through a medium coarse fritted glass funnel (filtration time was 43 min), and then the reaction vessel was washed with 30 g of deionized water and this rinse was used to wash the isolated product cake. A final displacement wash with 30 g of fresh deionized water was performed and the product was dried to afford 19.62 g of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine as a light cream colored solid. NMR analysis (using benzyl acetate as an internal standard) indicated an 83.3% purity of 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine active which corresponds to a 67.0% yield.

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Yield

67%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][N:5]=[C:4]([O:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.C(OC([N:24]=[C:25]=S)=O)C.O.[NH2:28]O.S([O-])([O-])=O.[Na+].[Na+]>>[NH2:28][C:25]1[N:1]=[C:2]2[N:3]([C:4]([O:10][CH3:11])=[N:5][CH:6]=[C:7]2[O:8][CH3:9])[N:24]=1 |f:5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=NC=C1OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

151 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

19.24 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)N=C=S

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Nine

|

Name

|

|

|

Quantity

|

4.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred an additional 3 h during which time the reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at gentle reflux (89° C.) for 7 h

|

|

Duration

|

7 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to 26° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was continuously added over a 1 h period

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 77° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

pH naturally raised to 7.42

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred an additional 1 h at 77° C.

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ambient temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a medium coarse fritted glass funnel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

(filtration time was 43 min)

|

|

Duration

|

43 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction vessel was washed with 30 g of deionized water

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the isolated product cake

|

WASH

|

Type

|

WASH

|

|

Details

|

A final displacement wash with 30 g of fresh deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NN2C(=NC=C(C2=N1)OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.62 g | |

| YIELD: PERCENTYIELD | 67% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |